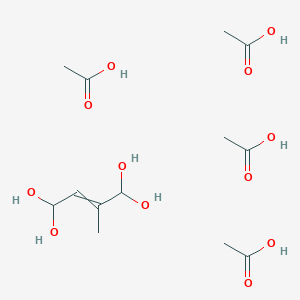
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is a complex organic compound with a unique structure that combines the properties of acetic acid and a tetrol derivative of 2-methylbut-2-ene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol typically involves multiple steps. One common method is the hydration of 2-methylbut-2-ene, followed by oxidation and esterification reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction context. Its molecular pathways often involve the formation of intermediates that facilitate further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-butene: A simpler alkene with similar structural features.
Acetic acid: A fundamental carboxylic acid with widespread applications.
Tetrol derivatives: Compounds with multiple hydroxyl groups that share some chemical properties.
Uniqueness
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
88347-70-0 |
|---|---|
Fórmula molecular |
C13H26O12 |
Peso molecular |
374.34 g/mol |
Nombre IUPAC |
acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol |
InChI |
InChI=1S/C5H10O4.4C2H4O2/c1-3(5(8)9)2-4(6)7;4*1-2(3)4/h2,4-9H,1H3;4*1H3,(H,3,4) |
Clave InChI |
IPDWGCSNUUKLRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(O)O)C(O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


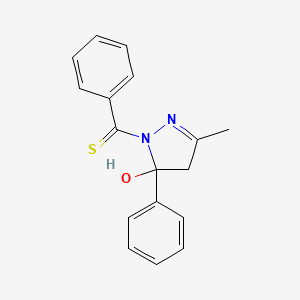


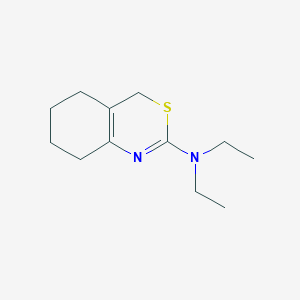
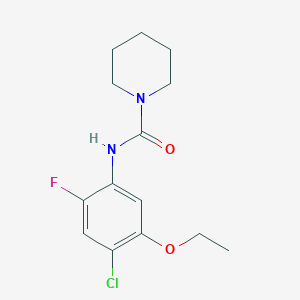
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
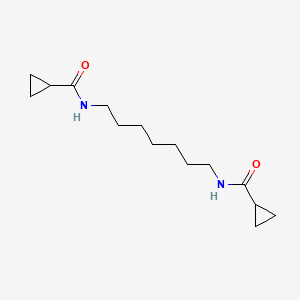

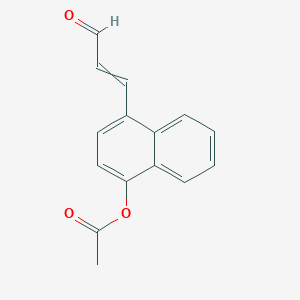
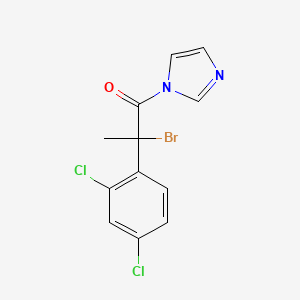
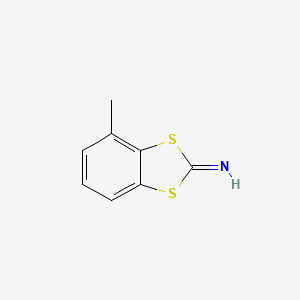
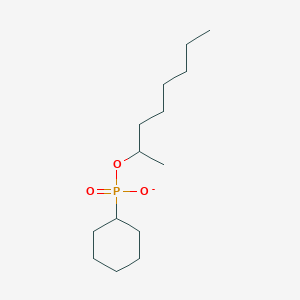
![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)

